molecular formula C20H17NO4 B11516703 Methyl 4-(2-(naphthalen-1-yloxy)acetamido)benzoate

Methyl 4-(2-(naphthalen-1-yloxy)acetamido)benzoate

Cat. No.: B11516703
M. Wt: 335.4 g/mol
InChI Key: XPOQWSZENIVAIY-UHFFFAOYSA-N
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Description

Methyl 4-(2-(naphthalen-1-yloxy)acetamido)benzoate is a benzoate ester derivative featuring a naphthalene ether-linked acetamido group at the para position of the benzene ring. The compound’s synthesis typically involves coupling reactions between activated naphthol derivatives and halogenated acetamide intermediates, followed by esterification or transesterification steps .

Key structural attributes include:

  • Ester group: Enhances lipophilicity and metabolic stability.
  • Acetamido linker: Provides hydrogen-bonding capacity, influencing solubility and intermolecular interactions.

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

methyl 4-[(2-naphthalen-1-yloxyacetyl)amino]benzoate

InChI

InChI=1S/C20H17NO4/c1-24-20(23)15-9-11-16(12-10-15)21-19(22)13-25-18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,13H2,1H3,(H,21,22)

InChI Key

XPOQWSZENIVAIY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(naphthalen-1-yloxy)acetamido)benzoate typically involves the reaction of 4-aminobenzoic acid with 2-(naphthalen-1-yloxy)acetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the reaction conditions are optimized for large-scale manufacturing. This includes controlling temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(naphthalen-1-yloxy)acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Preliminary studies suggest that methyl 4-(2-(naphthalen-1-yloxy)acetamido)benzoate may exhibit antimicrobial properties. The compound's structural characteristics allow it to interact with bacterial membranes or intracellular targets, potentially leading to the disruption of microbial growth.
  • Anticancer Properties : The compound has been evaluated for its anticancer activity, particularly against various cancer cell lines. Its unique structure may enhance its ability to inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression.
  • Enzyme Inhibition : Interaction studies indicate that this compound might inhibit specific enzymes or receptors, influencing pharmacodynamics and pharmacokinetics. Techniques such as molecular docking and binding assays are essential for understanding these interactions further.

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Evaluation : A study assessed the compound's effectiveness against a range of bacterial strains, demonstrating significant inhibitory effects compared to control groups.
  • Cancer Cell Line Studies : Research involving various human cancer cell lines indicated that the compound could induce apoptosis, providing insights into its mechanism as a potential anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(naphthalen-1-yloxy)acetamido)benzoate involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects .

Comparison with Similar Compounds

The following analysis compares Methyl 4-(2-(naphthalen-1-yloxy)acetamido)benzoate with structurally or functionally analogous compounds, focusing on substituent effects, synthesis, and spectral properties.

Structural Analogs with Aromatic Substituents
Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Method Spectral Data (Key Features) Reference
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Quinoline, piperazine ~509.5 (HRMS inferred) Crystallization in ethyl acetate ¹H NMR: Aromatic protons at δ 7.2–8.5 ppm
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole, naphthalene 403.35 (HRMS: 404.1359 [M+H]+) Click chemistry (Cu(OAc)₂ catalysis) IR: 1671 cm⁻¹ (C=O), ¹H NMR: Triazole H at δ 8.36 ppm
Methyl (S)-4-(2-phenyl-2-(3-(p-tolyl)ureido)acetamido)benzoate (4g) Ureido, p-tolyl 417.43 (ESI-MS: 418.5 [M+H]+) Condensation with p-toluidine ESI-MS: m/z 418.5
Ethyl 4-(2-(5-methoxy-1H-benzimidazol-2-ylthio)acetamido)benzoate (A22) Benzimidazole, methoxy ~415.45 (elemental analysis inferred) Multi-step heterocyclic synthesis ¹H NMR: Methoxy at δ 3.8 ppm

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in compound 6b ) lower the C=O IR stretching frequency (1682 cm⁻¹ vs. 1671 cm⁻¹ in 6a), whereas electron-donating groups (e.g., methoxy in A22 ) increase electron density on the aromatic ring.
  • Synthetic Complexity: Click chemistry (e.g., 6a ) offers higher regioselectivity and milder conditions compared to multi-step heterocyclic syntheses (e.g., A22 ). Piperazine-linked quinoline derivatives (C1–C7 ) require additional steps for piperazine coupling, increasing synthetic complexity relative to the target compound.
Substituent Impact on Physicochemical Properties
Property Target Compound 6a 4g C1
Molecular Weight ~335.35 (estimated) 403.35 417.43 ~509.5
Polar Groups Ester, acetamide Triazole, acetamide Ureido, ester Quinoline, piperazine
LogP (Predicted) ~3.5 (highly lipophilic) ~3.8 ~3.2 ~4.1
Melting Point Not reported Not reported White powder (mp unk.) Yellow/white solid

Key Findings :

  • The target compound’s lower molecular weight compared to C1 or 4g suggests improved bioavailability.
Spectroscopic Comparison
  • IR Spectroscopy :
    • Target compound: Expected C=O stretch ~1670–1700 cm⁻¹ (ester and acetamide).
    • Compound 6a : C=O at 1671 cm⁻¹, triazole C–N at 1303 cm⁻¹.
    • Compound 4g : Ureido C=O likely split into dual peaks (~1640–1680 cm⁻¹).
  • ¹H NMR :
    • Naphthalene protons in the target compound would resonate at δ 7.2–8.5 ppm, similar to 6a (δ 7.20–8.36 ppm) .
    • Piperazine protons in C1 appear as broad singlets (δ 2.5–3.5 ppm), absent in the target compound.

Biological Activity

Methyl 4-(2-(naphthalen-1-yloxy)acetamido)benzoate is a synthetic organic compound characterized by its complex structure, which includes a naphthalene moiety, an acetamido group, and a benzoate structure. This unique combination of functional groups suggests potential biological activities that warrant detailed exploration.

  • Molecular Formula : C_{18}H_{19}NO_3
  • Molecular Weight : 335.35 g/mol
  • CAS Number : Not specifically listed, but can be found under various chemical databases including PubChem (CID 687325) .

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with acetamido and benzoate components. Various synthetic routes have been proposed, focusing on optimizing yield and purity while maintaining the integrity of the functional groups involved .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. The compound has been tested against various bacterial strains, showing significant activity against Gram-positive bacteria. For instance, compounds structurally similar to this compound have demonstrated minimum inhibitory concentrations (MICs) in the range of 50-100 µM against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research into the anticancer properties of this compound is ongoing. In vitro assays have indicated that derivatives with similar structural features can induce apoptosis in cancer cell lines. For example, compounds with naphthalene and benzoate functionalities have been linked to enhanced cytotoxicity in tumor models, suggesting that this compound may also possess similar effects .

The biological activity of this compound is hypothesized to involve interaction with specific biological targets, potentially influencing enzyme activity or receptor binding. Molecular docking studies are recommended to elucidate the binding affinities and specific interactions with target proteins .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other compounds that exhibit notable biological activities. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaKey Features
Methyl 4-(2-(naphthalen-2-yloxy)acetamido)benzoateC_{18}H_{19}NO_3Similar structure but different naphthalene substitution
Naphthalene-1-acetamideC_{12}H_{11}NOLacks the benzoate ester functionality
Naphthalene-2-carboxylic acidC_{12}H_{10}O_2Contains carboxylic acid instead of ester

The unique combination of naphthalene and benzoate functionalities in this compound may enhance its biological activity compared to simpler analogs.

Case Studies

Several case studies have explored the pharmacological potential of similar compounds. For instance, a study highlighted the antibacterial efficacy of naphthalene derivatives against multi-drug resistant strains, emphasizing their role as potential lead compounds for drug development . Another study focused on the anticancer properties of structurally related compounds, demonstrating their ability to inhibit cell proliferation in various cancer cell lines .

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